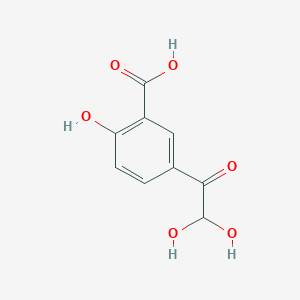

5-(2,2-Dihydroxyacetyl)-2-hydroxybenzoic acid

Description

Theoretical Significance of the 5-(2,2-Dihydroxyacetyl)-2-hydroxybenzoic acid Scaffold in Contemporary Organic Chemistry

The theoretical importance of the this compound scaffold stems from the unique interplay of its constituent functional groups. The benzoic acid core provides a rigid and planar framework. The presence of a hydroxyl group ortho to the carboxylic acid moiety facilitates strong intramolecular hydrogen bonding, a feature known to influence the acidity, solubility, and reactivity of salicylic (B10762653) acid derivatives. researchgate.netnih.govosti.govacs.orgrsc.org

The dihydroxyacetyl group, which is a hydrated α-keto aldehyde, is a particularly interesting and relatively uncommon substituent. This geminal diol is in equilibrium with the corresponding α-keto aldehyde, and this equilibrium can be influenced by the surrounding chemical environment. The presence of this group introduces several key features:

Increased Polarity and Hydrogen Bonding Capacity: The two hydroxyl groups of the dihydroxyacetyl moiety significantly increase the molecule's polarity and its potential for forming intermolecular hydrogen bonds. This can have a profound impact on its physical properties, such as solubility and melting point, as well as its interactions with biological macromolecules. vulcanchem.com

Enhanced Reactivity: The dihydroxyacetyl group is a reactive functional handle. It can be oxidized to a quinone derivative or reduced to a diol, offering pathways for further chemical transformations. vulcanchem.com

Coordination Potential: The multiple oxygen atoms in close proximity make this scaffold a potential ligand for metal ions, opening possibilities for its use in coordination chemistry and catalysis.

The combination of the salicylic acid framework with the dihydroxyacetyl group at the 5-position creates a molecule with a distinct electronic and steric profile, making it an intriguing target for theoretical and experimental investigation.

Conceptual Evolution of Synthetic Approaches to Polyfunctionalized Benzoic Acid Derivatives

The synthesis of polyfunctionalized benzoic acid derivatives like this compound requires a strategic approach to control the regioselectivity of the reactions and to introduce the desired functional groups without unintended side reactions. A common conceptual approach involves a two-step sequence starting from a readily available precursor, 2-hydroxybenzoic acid (salicylic acid).

Step 1: Friedel-Crafts Acylation

The first step typically involves the introduction of an acetyl group at the 5-position of the salicylic acid ring. This is achieved through a Friedel-Crafts acylation reaction. vulcanchem.com In this electrophilic aromatic substitution reaction, an acylating agent, such as acetic anhydride (B1165640) or acetyl chloride, is used in the presence of a Lewis acid catalyst, commonly aluminum chloride (AlCl₃). vulcanchem.comsigmaaldrich.com

The hydroxyl and carboxyl groups of salicylic acid are deactivating and directing groups. The hydroxyl group is an ortho-, para-director, while the carboxyl group is a meta-director. The regioselectivity of the acylation is therefore a critical aspect. The acylation predominantly occurs at the position para to the strongly activating hydroxyl group, leading to the formation of 5-acetyl-2-hydroxybenzoic acid. The evolution of Friedel-Crafts acylation has seen the development of milder catalysts and more environmentally friendly conditions to improve yields and reduce waste. organic-chemistry.orgnih.gov

Step 2: Oxidation of the Acetyl Group

The second key step is the oxidation of the methyl ketone functionality of 5-acetyl-2-hydroxybenzoic acid to the dihydroxyacetyl group. This transformation to an α-keto hydrate (B1144303) can be achieved using various oxidizing agents. vulcanchem.com Common reagents for this type of oxidation include selenium dioxide (SeO₂), or ozonolysis followed by a reductive workup. vulcanchem.comresearchgate.netmdpi.com The use of hydrogen peroxide has also been reported for similar transformations. vulcanchem.com The conceptual evolution in this area focuses on developing more selective and less toxic oxidizing agents and catalytic systems. acs.orgorganic-chemistry.org

Structure

3D Structure

Properties

IUPAC Name |

5-(2,2-dihydroxyacetyl)-2-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O6/c10-6-2-1-4(7(11)9(14)15)3-5(6)8(12)13/h1-3,9-10,14-15H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDSEASVTGSZGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C(O)O)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654138 | |

| Record name | 5-(Dihydroxyacetyl)-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54440-92-5 | |

| Record name | 5-(Dihydroxyacetyl)-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 2,2 Dihydroxyacetyl 2 Hydroxybenzoic Acid

Strategic Approaches for Regioselective Acylation at Position 5 of 2-Hydroxybenzoic Acid

The regioselective functionalization of substituted aromatic rings is a fundamental challenge in organic synthesis. In the case of 2-hydroxybenzoic acid, the directing effects of the hydroxyl (-OH) and carboxylic acid (-COOH) groups govern the position of electrophilic substitution. The hydroxyl group is an activating ortho-, para-director, while the carboxylic acid group is a deactivating meta-director. This electronic landscape favors electrophilic attack at the C5 position, which is para to the hydroxyl group and meta to the carboxylic acid group.

A primary strategy for introducing an acyl group at the C5 position is the Friedel-Crafts acylation. wikipedia.orgmasterorganicchemistry.com This reaction involves the use of an acylating agent, typically an acyl chloride or anhydride (B1165640), in the presence of a Lewis acid catalyst. organic-chemistry.org The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion that then attacks the electron-rich aromatic ring.

For the synthesis of a precursor to 5-(2,2-Dihydroxyacetyl)-2-hydroxybenzoic acid, a suitable two-carbon acylating agent such as acetyl chloride can be employed to introduce an acetyl group at the C5 position. The choice of Lewis acid is crucial for the success of the reaction, with common choices including aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂). The reactivity of the Lewis acid must be carefully selected to achieve the desired transformation without promoting side reactions, such as polysubstitution or rearrangement.

| Catalyst | Relative Activity | Potential Issues |

| Aluminum chloride (AlCl₃) | High | Can lead to side reactions and requires stoichiometric amounts. |

| Ferric chloride (FeCl₃) | Moderate | Generally milder than AlCl₃, offering better selectivity. |

| Zinc chloride (ZnCl₂) | Mild | May require higher temperatures or longer reaction times. |

| Boron trifluoride (BF₃) | Mild | Often used for sensitive substrates. |

The regioselectivity of the acylation is further enhanced by the deactivating nature of the carboxylic acid group, which disfavors substitution at the C3 and C6 positions. Careful control of reaction conditions, such as temperature and solvent, is essential to maximize the yield of the desired 5-acyl product.

Innovative Transformations for the Generation of the 2,2-Dihydroxyacetyl Moiety

The 2,2-dihydroxyacetyl group is a geminal diol, which exists in equilibrium with its corresponding α-keto aldehyde in the presence of water. orgosolver.comlibretexts.org The synthesis of this moiety on the 2-hydroxybenzoic acid scaffold can be approached through several innovative transformations.

Route A: Two-Step Acylation-Oxidation Sequence

A plausible and practical approach involves a two-step sequence starting with the Friedel-Crafts acylation of 2-hydroxybenzoic acid with acetyl chloride to yield 5-acetyl-2-hydroxybenzoic acid. The subsequent step is the selective oxidation of the methyl group of the acetyl moiety to an aldehyde, thus forming a 5-(2-oxoacetyl)-2-hydroxybenzoic acid intermediate, which would exist as the desired geminal diol in an aqueous environment.

The oxidation of the α-methyl group of a ketone to an aldehyde is a challenging transformation. One potential method involves an initial α-halogenation of the acetyl group followed by nucleophilic substitution with a hydroxyl equivalent and subsequent oxidation. A more direct approach could involve the use of a powerful oxidizing agent such as selenium dioxide (SeO₂) or a copper(I)-catalyzed aerobic oxidation. rsc.org

Route B: Direct Acylation with a Protected Glyoxyloyl Moiety

An alternative strategy involves the direct introduction of the two-carbon acyl skeleton in the correct oxidation state. This can be achieved through a Friedel-Crafts acylation using a protected glyoxyloyl chloride derivative. For instance, the cyclic acetal (B89532) of glyoxyloyl chloride could be used as the acylating agent. Following the acylation reaction, the protecting group can be removed under acidic conditions to reveal the α-keto aldehyde, which will readily hydrate (B1144303) to the geminal diol. quora.com

| Synthetic Route | Key Steps | Advantages | Disadvantages |

| Route A | 1. Friedel-Crafts acylation with acetyl chloride. 2. Oxidation of the acetyl group. | Readily available starting materials. | The oxidation step can be low-yielding and lack selectivity. |

| Route B | 1. Friedel-Crafts acylation with a protected glyoxyloyl derivative. 2. Deprotection. | More direct introduction of the required functionality. | The protected acylating agent may be less reactive or require specific synthesis. |

Optimization of Reaction Conditions and Catalyst Systems for this compound Synthesis

The successful synthesis of this compound hinges on the careful optimization of reaction conditions for each synthetic step. For the key Friedel-Crafts acylation, several parameters must be considered to maximize yield and regioselectivity.

Catalyst Selection and Stoichiometry : As a Lewis acid-catalyzed reaction, the choice of catalyst is paramount. wikipedia.org While AlCl₃ is a powerful catalyst, it can sometimes lead to undesired side products. Milder Lewis acids like FeCl₃ or ZnCl₂ may offer better control. The stoichiometry of the catalyst is also important; typically, more than one equivalent is required as the catalyst complexes with both the starting material and the product. organic-chemistry.org

Solvent : The choice of solvent can significantly influence the reaction outcome. Non-polar solvents such as dichloromethane or carbon disulfide are commonly used for Friedel-Crafts acylations.

Temperature : The reaction temperature must be carefully controlled. Lower temperatures can enhance selectivity, while higher temperatures may be required to drive the reaction to completion, but can also lead to increased side product formation.

For the subsequent oxidation step in Route A, optimization would focus on the choice of oxidizing agent, reaction time, and temperature to ensure selective conversion of the acetyl group without affecting other functional groups on the molecule. In Route B, the deprotection step would need to be optimized to ensure complete removal of the protecting group without causing degradation of the product.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Lewis Acid | AlCl₃ | FeCl₃ | ZnCl₂ |

| Solvent | Dichloromethane | Carbon Disulfide | Nitrobenzene |

| Temperature | 0 °C to rt | rt to 40 °C | 60 °C |

| Hypothetical Yield of 5-acetyl-2-hydroxybenzoic acid | 75% | 85% | 60% |

Assessment of Reaction Efficiency and Atom Economy in this compound Production

In the context of green chemistry, the efficiency of a synthetic route is not only measured by the chemical yield but also by its atom economy. Atom economy is a measure of the amount of starting materials that end up in the final product.

The two proposed routes for the synthesis of this compound can be compared in terms of their theoretical atom economy.

Route A: Acylation-Oxidation

Step 1: 2-hydroxybenzoic acid + acetyl chloride → 5-acetyl-2-hydroxybenzoic acid + HCl

Step 2: 5-acetyl-2-hydroxybenzoic acid + [O] → 5-(2-oxoacetyl)-2-hydroxybenzoic acid + H₂O

Route B: Direct Acylation with Protected Glyoxyloyl Moiety

Step 1: 2-hydroxybenzoic acid + protected glyoxyloyl chloride → protected intermediate + HCl

Step 2: protected intermediate + H₂O → 5-(2-oxoacetyl)-2-hydroxybenzoic acid + protecting group

The atom economy of Route A is significantly impacted by the oxidation step, which often utilizes stoichiometric oxidants that are not incorporated into the final product. Route B, while potentially more elegant, would have its atom economy dependent on the mass of the protecting group that is removed in the final step. A higher atom economy indicates a more efficient and less wasteful process.

| Route | Key Transformation | Byproducts | Theoretical Atom Economy |

| Route A | Acylation and Oxidation | HCl, oxidant waste | Lower |

| Route B | Acylation and Deprotection | HCl, protecting group | Potentially higher, depending on the protecting group |

Development of Stereoselective Syntheses for Chiral Analogues of this compound (if applicable)

The target molecule, this compound, is achiral. However, the development of stereoselective methods is highly relevant for the synthesis of chiral analogues, which could have interesting biological properties. A chiral center could be introduced at the carbon bearing the two hydroxyl groups if one of them were to be replaced by another substituent, or if the ketone in the α-keto aldehyde intermediate were to be reduced to a chiral alcohol.

The asymmetric synthesis of α-hydroxy ketones is a well-established field, with several powerful methods available. semanticscholar.orgacs.org These methods could be adapted to produce chiral precursors for analogues of the target molecule.

Biocatalytic Approaches : Enzymes such as thiamine diphosphate-dependent lyases can catalyze the formation of chiral α-hydroxy ketones with high enantioselectivity. unimi.itresearchgate.net

Organocatalysis : Chiral amines and other small organic molecules can be used to catalyze the asymmetric α-hydroxylation of ketones. nih.gov

Metal-Catalyzed Asymmetric Synthesis : Chiral metal complexes can be used to catalyze the asymmetric oxidation of silyl enol ethers or the asymmetric reduction of α-diketones.

For instance, if 5-acetyl-2-hydroxybenzoic acid were subjected to an asymmetric α-hydroxylation, a chiral α-hydroxy ketone precursor could be obtained. This could then be further elaborated to a chiral analogue of the target molecule.

| Method | Type | Key Features |

| Biocatalysis | Enzymatic | High enantioselectivity, mild reaction conditions. |

| Organocatalysis | Small molecule catalyst | Metal-free, often uses readily available catalysts. |

| Asymmetric Metal Catalysis | Transition metal complexes | High turnover numbers, broad substrate scope. |

The applicability of these methods would allow for the creation of a library of chiral analogues of this compound for further investigation.

Sophisticated Structural Elucidation and Conformational Analysis of 5 2,2 Dihydroxyacetyl 2 Hydroxybenzoic Acid

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-field NMR spectroscopy is the cornerstone for determining the precise covalent structure and connectivity of 5-(2,2-dihydroxyacetyl)-2-hydroxybenzoic acid in solution. A combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments would provide a complete picture of the molecule's atomic framework.

Multi-dimensional NMR experiments are indispensable for assigning the signals of the aromatic protons and correlating them with their corresponding carbon atoms.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, the methine proton of the dihydroxyacetyl group, and the exchangeable protons of the hydroxyl and carboxylic acid groups. The aromatic region would likely display an AXM spin system, characteristic of a 1,2,4-trisubstituted benzene (B151609) ring.

¹³C NMR: The carbon NMR spectrum would be expected to show nine distinct signals corresponding to the nine carbon atoms in the molecule, including the carbonyl carbons of the carboxylic acid and ketone, and the six aromatic carbons.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling between adjacent aromatic protons, confirming their positions on the benzene ring. For instance, the proton at C-3 would show a correlation to the proton at C-4, which in turn would correlate with the proton at C-6.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment directly links each proton to the carbon atom it is attached to. This would definitively assign the signals for the three aromatic C-H groups and the methine carbon of the dihydroxyacetyl moiety.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This technique would be used to connect the substituent groups to the aromatic ring. For example, correlations would be expected from the aromatic proton at C-6 to the carbonyl carbon of the ketone (C-7) and the carboxylic acid carbon (C-9). The methine proton (H-8) would show correlations to the ketone carbon (C-7) and the aromatic carbon C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. It could reveal through-space interactions between the phenolic hydroxyl proton and the proton at C-3, or between the methine proton of the side chain and the aromatic proton at C-6, offering insights into the molecule's preferred conformation in solution.

| Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1 | - | ~118.0 (C-OH) | - |

| 2 | ~11.0 (OH) | ~162.0 (C-COOH) | H-3 → C-1, C-5; H-4 → C-2 |

| 3 | ~7.10 (d) | ~119.0 | H-4 → C-2, C-5 |

| 4 | ~8.05 (dd) | ~132.0 | H-3 → C-5; H-6 → C-2, C-5 |

| 5 | - | ~128.0 | H-4 → C-5; H-6 → C-1, C-5 |

| 6 | ~8.25 (d) | ~130.0 | H-4 → C-2, C-5 |

| 7 (C=O) | - | ~198.0 | H-6 → C-7; H-8 → C-7 |

| 8 (CH(OH)₂) | ~5.50 (s) | ~95.0 | H-6 → C-8 |

| 9 (COOH) | ~12.5 (OH) | ~172.0 | H-3 → C-9; H-4 → C-9 |

Table 1: Predicted ¹H and ¹³C NMR data and key HMBC correlations for this compound in DMSO-d₆.

To confirm the assignment of the hydroxyl and carboxylic acid protons, a deuterium (B1214612) exchange study would be performed. Adding a few drops of deuterium oxide (D₂O) to the NMR sample would cause the signals corresponding to the -OH and -COOH protons to broaden and eventually disappear from the ¹H NMR spectrum due to rapid chemical exchange with deuterium. This would confirm the signals at approximately 5.5 ppm (gem-diol), 11.0 ppm (phenolic), and 12.5 ppm (carboxylic acid).

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS), typically using techniques like Electrospray Ionization (ESI), would be employed to determine the exact mass of the molecule with high precision. This measurement would confirm the elemental composition as C₉H₈O₆. For a molecular formula of C₉H₈O₆, the expected exact mass for the [M-H]⁻ ion would be approximately 211.0248.

Tandem mass spectrometry (MS/MS) would be used to analyze the fragmentation pathways. In negative ion mode, the molecular ion [M-H]⁻ would likely undergo characteristic fragmentations:

Loss of H₂O (18 Da) from the gem-diol group.

Loss of CO₂ (44 Da) from the carboxylic acid group (decarboxylation).

Cleavage of the C-C bond between the ketone and the gem-diol carbon, resulting in characteristic fragment ions.

| Expected m/z (Negative Ion Mode) | Proposed Fragment | Formula of Lost Neutral |

| 211.0248 | [M-H]⁻ | - |

| 193.0142 | [M-H-H₂O]⁻ | H₂O |

| 167.0295 | [M-H-CO₂]⁻ | CO₂ |

| 149.0190 | [M-H-H₂O-CO₂]⁻ | H₂O, CO₂ |

| 121.0295 | [M-H-CO₂-C₂H₂O₂]⁻ | CO₂, C₂H₂O₂ |

Table 2: Predicted key fragments for this compound in HRMS/MS analysis.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule, confirming the presence of key functional groups.

IR Spectroscopy: The IR spectrum would be dominated by a very broad absorption band from approximately 2500 to 3500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid. Superimposed on this would be the O-H stretching vibrations from the phenolic and gem-diol groups. A sharp, strong absorption around 1680-1700 cm⁻¹ would correspond to the C=O stretching of the carboxylic acid, while the ketone's C=O stretch would appear around 1650-1670 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the vibrations of the aromatic ring, which often give strong signals in the 1400-1600 cm⁻¹ region. The symmetric vibrations of the molecule would be more prominent, providing complementary information to the IR spectrum.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 2500-3300 (very broad) | Weak |

| O-H Stretch (Phenol, gem-diol) | 3200-3500 (broad) | Weak |

| C-H Stretch (Aromatic) | 3000-3100 | Strong |

| C=O Stretch (Carboxylic Acid) | 1680-1700 | Moderate |

| C=O Stretch (Ketone) | 1650-1670 | Moderate |

| C=C Stretch (Aromatic Ring) | 1450-1600 | Strong |

| C-O Stretch (Phenol, Acid, gem-diol) | 1200-1350 | Moderate |

| O-H Bend | 1300-1440 | Weak |

Table 3: Predicted principal vibrational bands for this compound.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions (if single crystals are obtained)

Should suitable single crystals of the compound be grown, single-crystal X-ray crystallography would provide the most definitive structural information. This technique would determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.

Crucially, it would reveal the extensive network of intermolecular interactions. Given the presence of multiple hydrogen bond donors (-OH, -COOH) and acceptors (C=O, -OH), a complex three-dimensional hydrogen-bonding network is expected. This would likely involve the classic carboxylic acid dimer motif, as well as hydrogen bonds between the phenolic, gem-diol, and carbonyl groups of adjacent molecules, dictating the crystal packing.

Computational Chemistry and Theoretical Modeling of 5 2,2 Dihydroxyacetyl 2 Hydroxybenzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure, Frontier Orbitals, and Electrostatic Potential Maps

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For 5-(2,2-dihydroxyacetyl)-2-hydroxybenzoic acid, DFT calculations can provide a detailed picture of its electronic properties. These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation and then computing various electronic descriptors.

Electronic Structure and Frontier Orbitals: The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. youtube.comyoutube.com The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. mdpi.com A smaller gap suggests higher reactivity. For aromatic compounds like benzoic acid derivatives, the HOMO is often localized on the electron-rich aromatic ring and hydroxyl groups, while the LUMO can be distributed over the carboxylic acid and acetyl groups. researchgate.netresearchgate.net

Interactive Data Table: Calculated Electronic Properties Below is a hypothetical table of electronic properties for this compound, as would be determined by DFT calculations.

| Property | Value (illustrative) | Significance |

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -1.8 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 4.7 eV | Chemical reactivity and stability |

| Dipole Moment | 3.2 D | Polarity and intermolecular interactions |

Electrostatic Potential Maps: An electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. walisongo.ac.idresearchgate.net The ESP map displays regions of negative potential (typically colored red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-poor and prone to nucleophilic attack. researchgate.netphyschemres.org For this compound, the negative potential is expected to be concentrated around the oxygen atoms of the hydroxyl, carboxyl, and dihydroxyacetyl groups, while the hydrogen atoms of the hydroxyl and carboxyl groups would exhibit positive potential. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution-Phase Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide valuable insights into the conformational flexibility and behavior of this compound in different environments, such as in solution. nih.govresearchgate.net

By simulating the molecule's dynamics, researchers can explore its conformational landscape and identify the most stable or frequently occurring conformations. biorxiv.org The simulations can reveal how the different functional groups, such as the carboxylic acid and the dihydroxyacetyl side chain, rotate and interact with each other and with solvent molecules. nih.gov Understanding the conformational preferences is essential as they can significantly influence the molecule's biological activity and physical properties. nih.gov

In the solution phase, MD simulations can elucidate how the solute interacts with solvent molecules, including the formation of hydrogen bonds and the structure of the solvation shell. nih.govresearchgate.net This information is critical for understanding the molecule's solubility and its behavior in biological systems. The simulations can track the trajectory of each atom, allowing for the calculation of various properties such as the radius of gyration, which provides information about the molecule's compactness. nih.gov

Quantum Chemical Studies of Intra- and Intermolecular Hydrogen Bonding Networks

Hydrogen bonds play a critical role in determining the structure and properties of hydroxybenzoic acids. rsc.orgmdpi.com Quantum chemical calculations can be employed to investigate the intricate network of both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds in this compound.

Intermolecular Hydrogen Bonding: In the solid state or in concentrated solutions, this compound molecules can interact with each other through a network of intermolecular hydrogen bonds. mdpi.comyoutube.com The carboxylic acid groups can form classic dimeric structures, and the various hydroxyl groups can act as both hydrogen bond donors and acceptors, leading to an extended hydrogen-bonded network. nih.govmdpi.com Quantum chemical studies can quantify the strength of these interactions and elucidate their impact on the crystal packing and macroscopic properties of the compound. rsc.org

Prediction of Reaction Pathways and Transition States for Derivatization Reactions

Computational chemistry provides powerful tools for predicting the course of chemical reactions, including the derivatization of this compound. By modeling the reaction pathways, researchers can identify the most likely products and understand the underlying reaction mechanisms.

This involves calculating the potential energy surface for a given reaction. Key points on this surface include the energies of the reactants, products, intermediates, and transition states. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. chemrxiv.org

For derivatization reactions, such as esterification of the carboxylic acid or acylation of the hydroxyl groups, computational methods can predict the activation energies for different reaction pathways. aalto.fi This allows for a comparison of the feasibility of various synthetic routes. For example, by calculating the transition state energies, one could predict whether derivatization is more likely to occur at the phenolic hydroxyl group or the dihydroxyacetyl hydroxyl groups under specific conditions.

Interactive Data Table: Hypothetical Activation Energies for Derivatization This table illustrates how computational chemistry could predict the favorability of different derivatization reactions.

| Reaction Type | Position of Derivatization | Activation Energy (kcal/mol) (illustrative) | Predicted Feasibility |

| Esterification | Carboxylic Acid | 15 | High |

| Acylation | 2-Hydroxy Group | 20 | Moderate |

| Acylation | Dihydroxyacetyl Group | 18 | High |

In Silico Docking and Binding Affinity Predictions with Model Receptors (excluding clinical implications)

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This method is widely used to study the interaction between a small molecule, such as this compound, and a macromolecular receptor, typically a protein. stmjournals.comnih.gov

The docking process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor. nih.gov A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable binding. nih.govmdpi.com These scoring functions take into account factors such as hydrogen bonds, electrostatic interactions, and van der Waals forces. nih.gov

By docking this compound into the active site of various model receptors, it is possible to predict its binding mode and estimate its binding affinity. semanticscholar.orgarxiv.org The results can reveal which functional groups on the molecule are critical for binding and the nature of the interactions with the amino acid residues of the receptor. nih.govnih.gov For instance, the hydroxyl and carboxyl groups are likely to be involved in hydrogen bonding, while the aromatic ring may participate in pi-pi stacking interactions. nih.gov

Mechanistic Investigations of Chemical Transformations Involving 5 2,2 Dihydroxyacetyl 2 Hydroxybenzoic Acid

Kinetic Studies of Derivatization Reactions at the Dihydroxyacetyl Moiety

The dihydroxyacetyl group, a geminal diol, is in equilibrium with its corresponding α-keto-aldehyde form (2-oxoacetyl). Derivatization reactions can occur at this site, and their kinetics are expected to be sensitive to several factors.

Influence of pH and Catalysis: Reactions such as acetal (B89532) formation, ketal formation, or condensation with amines (to form imines or enamines from the keto form) are typically subject to acid or base catalysis.

Acid Catalysis: In acidic media, protonation of one of the hydroxyl groups in the gem-diol facilitates the loss of a water molecule to form a resonance-stabilized oxocarbenium ion. This intermediate is then rapidly attacked by a nucleophile (e.g., an alcohol or amine). The rate-determining step is often the nucleophilic attack on this intermediate.

Base Catalysis: In basic conditions, a strong base can deprotonate the diol, increasing its nucleophilicity for reactions like etherification. More commonly, base catalysis facilitates the formation of the enolate from the keto tautomer, which can then undergo aldol-type reactions.

The degradation kinetics of similar benzoic acid derivatives have been shown to follow pseudo-first-order kinetics, with rates highly dependent on pH and temperature. For instance, the uncatalyzed wet air oxidation of salicylic (B10762653) acid solutions shows a distinct pH optimum for degradation, suggesting that the protonation state of the molecule significantly influences its reactivity nih.gov.

Temperature and Solvent Effects: As with most chemical reactions, the rate of derivatization is expected to increase with temperature, following the Arrhenius equation. The choice of solvent can also play a crucial role by influencing reactant solubility and the stability of transition states or intermediates. Polar protic solvents may stabilize ionic intermediates, while aprotic solvents might be preferred for reactions involving strong bases. Studies on the electrochemical oxidation of salicylic acid have shown that temperature is a major factor influencing the reaction kinetics, with an apparent activation energy of 24.8 kJ/mol for the process researchgate.net.

Interactive Data Table: Expected Factors Influencing Derivatization Kinetics

| Factor | Expected Influence on Reaction Rate | Mechanistic Rationale |

|---|---|---|

| Low pH (Acidic) | Increase (for reactions like acetal formation) | Catalyzes dehydration of the gem-diol to form a reactive oxocarbenium ion. |

| High pH (Basic) | Increase (for reactions involving the enolate) | Catalyzes the formation of the enolate from the keto tautomer, a potent nucleophile. |

| Increasing Temperature | Increase | Provides sufficient activation energy for the reaction to proceed, as described by the Arrhenius equation. |

| Polar Protic Solvents | Variable | Can stabilize charged intermediates but may hinder nucleophiles through solvation. |

Exploration of Rearrangement Pathways and Tautomerism

The structure of 5-(2,2-dihydroxyacetyl)-2-hydroxybenzoic acid allows for several tautomeric and equilibrium forms.

Gem-Diol and Keto-Enol Tautomerism: The primary equilibrium involves the dihydroxyacetyl side chain, which is a hydrated ketone. This gem-diol exists in equilibrium with its dehydrated α-ketoacetyl form.

R-C(OH)₂-CH₃ ⇌ R-C(=O)-CH₃ + H₂O

This equilibrium is dynamic. The α-keto form can then undergo keto-enol tautomerism, where a proton migrates from the α-carbon to the carbonyl oxygen, forming an enol. libretexts.orglibretexts.orglibretexts.orglibretexts.orgbritannica.com Tautomerism is catalyzed by both acids and bases. libretexts.orglibretexts.orgmasterorganicchemistry.comkhanacademy.org

Keto Form: 5-(2-oxoacetyl)-2-hydroxybenzoic acid

Enol Form: 5-(2-hydroxy-2-ethenyl)-2-hydroxybenzoic acid

For most simple aldehydes and ketones, the keto form is significantly more stable and predominates at equilibrium. libretexts.orgbritannica.com However, the stability of the enol form can be enhanced by factors such as conjugation, intramolecular hydrogen bonding, and aromaticity. masterorganicchemistry.comyoutube.com In this molecule, the enol's carbon-carbon double bond would be in conjugation with the aromatic ring, which provides significant stabilization. libretexts.orglibretexts.org Furthermore, the presence of the ortho-hydroxyl and carboxylic acid groups allows for the formation of intramolecular hydrogen bonds, which can also stabilize the enol tautomer. masterorganicchemistry.comyoutube.com

Ring-Chain Tautomerism: While less common for this specific structure, rearrangement involving the phenolic hydroxyl or carboxylic acid group attacking the side-chain carbonyl could theoretically lead to cyclic hemiacetal or lactone-like structures, a form of ring-chain tautomerism. The stability of such rings would depend on factors like ring size and strain.

Acid-Base Properties and Protonation States Analysis in Various Media

Carboxylic Acid Group (pKa₁): The parent compound, benzoic acid, has a pKa of 4.20. opentextbc.calumenlearning.com In salicylic acid (2-hydroxybenzoic acid), the ortho-hydroxyl group stabilizes the carboxylate conjugate base via intramolecular hydrogen bonding, making it a stronger acid with a pKa of approximately 2.97. quora.com The 5-acetyl substituent is electron-withdrawing, which would further increase the acidity (lower the pKa) of the carboxylic acid. Therefore, the pKa₁ of this compound is expected to be slightly lower than 2.97.

Phenolic Hydroxyl Group (pKa₂): The pKa of the phenolic proton in salicylic acid is around 13.0. The electron-withdrawing acetyl group at the para position (relative to the hydroxyl group) would decrease the pKa of this proton, making it more acidic than in unsubstituted salicylic acid. For comparison, the pKa of 5-aminosalicylic acid's hydroxyl group is 13.9 nih.gov.

The dihydroxyacetyl group itself does not have strongly acidic protons, but its equilibrium with the more electron-withdrawing keto form will influence the acidity of the other functional groups. In very strongly basic media, deprotonation of one of the gem-diol hydroxyls could occur.

Interactive Data Table: Estimated pKa Values and Protonation States

| pH Range | Predominant Species | Net Charge | Rationale based on Estimated pKa Values (pKa₁ ≈ 2.8, pKa₂ ≈ 12.5) |

|---|---|---|---|

| pH < 2.8 | Fully protonated (H₂A) | 0 | pH is below both pKa values. |

| 2.8 < pH < 12.5 | Carboxylate (HA⁻) | -1 | pH is above pKa₁ but below pKa₂. The carboxylic acid is deprotonated. |

| pH > 12.5 | Dianion (A²⁻) | -2 | pH is above both pKa values. Both the carboxylic acid and phenolic hydroxyl are deprotonated. |

Redox Chemistry and Electrochemical Behavior of the Aromatic and Side Chain Functionalities

The redox chemistry of this molecule is dictated by both the substituted phenol ring and the dihydroxyacetyl side chain.

Aromatic Ring and Phenolic Hydroxyl: Phenols and their derivatives are susceptible to oxidation. The electrochemical oxidation of salicylic acid has been studied and is known to proceed via the formation of hydroxyl radicals that attack the aromatic ring, leading to hydroxylated derivatives such as 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid. ntnu.no A similar pathway can be expected for this compound. The initial step likely involves a one-electron oxidation of the phenolate anion to form a phenoxy radical, which is resonance-stabilized. This radical can then react with water or other nucleophiles. The oxidation potential will be influenced by the substituent at the 5-position; electron-withdrawing groups generally make oxidation more difficult (occur at a higher potential).

Dihydroxyacetyl Side Chain: The side chain exists in equilibrium between a hydrated (gem-diol) and a keto form.

Oxidation: The gem-diol is formally at the same oxidation state as the corresponding aldehyde. It could potentially be oxidized, cleaving the C-C bond to yield 2-hydroxy-5-carboxybenzoic acid. Advanced oxidation processes, which generate highly reactive hydroxyl radicals, can lead to the complete mineralization of salicylic acid to CO₂ and water researchgate.net.

Reduction: The keto form of the side chain can be reduced. Standard reducing agents (e.g., sodium borohydride) would reduce the ketone to a secondary alcohol, yielding 5-(2-hydroxyethyl)-2-hydroxybenzoic acid.

Electrochemical studies on salicylaldehyde show that its oxidation is pH-dependent and can be facilitated by nanoparticle-modified electrodes abechem.com. The oxidation of this compound would likely exhibit similar dependencies on pH and electrode material researchgate.net.

Catalytic Transformations Mediated by or Applied to this compound

Catalysis Applied to the Molecule: The molecule can serve as a substrate in various catalytic reactions.

Oxidative Degradation: As seen with related phenolic acids, its degradation can be catalyzed by transition metals. For example, the catalytic wet air oxidation (CWAO) of p-hydroxybenzoic acid is effectively performed using ruthenium-based catalysts nih.gov. Similarly, the Fenton reaction, which uses a catalytic amount of Fe²⁺ and hydrogen peroxide to generate hydroxyl radicals, is highly effective for degrading 2-hydroxybenzoic acid researchgate.net. These methods would likely be effective for the complete mineralization of the target compound.

Enzymatic Transformations: Salicylic acid and its derivatives are known to interact with various enzymes. For instance, they are well-known inhibitors of cyclooxygenase (COX) enzymes nih.gov. It is plausible that this compound could also act as a substrate or inhibitor for certain oxidoreductases or other enzymes that recognize phenolic structures mdpi.com.

Molecule as a Catalyst: The structure itself has features that could allow it to mediate reactions.

Intramolecular Catalysis: The presence of both a carboxylic acid and a phenolic hydroxyl group in proximity allows for potential intramolecular acid-base catalysis in reactions involving the side chain. For example, the carboxylic acid could protonate a carbonyl oxygen, while the phenolate acts as a general base.

Organocatalysis: While not a classic organocatalyst, phenolic compounds can participate in reactions involving electron transfer or hydrogen atom transfer, potentially mediating oxidative processes under certain conditions.

Design, Synthesis, and Academic Exploration of 5 2,2 Dihydroxyacetyl 2 Hydroxybenzoic Acid Derivatives and Analogues

Systematic Structural Modifications of the Dihydroxyacetyl Side Chain (e.g., esterification, acetal (B89532) formation)

The 2,2-dihydroxyacetyl side chain is a hydrated ketone, existing in equilibrium with its keto form, and its geminal diol is a primary target for structural modification. These modifications can alter the polarity, hydrogen-bonding capacity, and steric profile of the molecule.

Esterification: The two hydroxyl groups of the diol can undergo esterification reactions. This is typically achieved by reacting the parent compound with acyl chlorides or acid anhydrides under appropriate conditions. Such reactions convert the polar hydroxyl groups into less polar ester functionalities, which can significantly change the molecule's solubility and chemical reactivity. For example, reaction with acetic anhydride (B1165640) could yield a diacetate derivative.

Acetal Formation: The geminal diol can react with alcohols or diols in the presence of an acid catalyst to form acetals. libretexts.orglibretexts.org This reaction involves the reversible formation of a hemiacetal intermediate, followed by the elimination of water and addition of a second alcohol equivalent. libretexts.orglibretexts.org Using a diol, such as ethylene (B1197577) glycol, results in the formation of a stable cyclic acetal. libretexts.orgorganicchemistrytutor.com This transformation protects the dihydroxyacetyl group and replaces the hydrogen bond-donating hydroxyl groups with hydrogen bond-accepting ether linkages. libretexts.org

| Modification Type | Reagent Example | Product Structure | Key Feature |

| Esterification | Acetic Anhydride | 5-(2,2-Diacetoxyacetyl)-2-hydroxybenzoic acid | Increased lipophilicity; removal of H-bond donors. |

| Acetal Formation | Ethylene Glycol / H⁺ | 5-(1,3-Dioxolan-2-ylcarbonyl)-2-hydroxybenzoic acid | Protection of the diol; increased stability. |

Modifications to the Hydroxybenzoic Acid Core (e.g., halogenation, alkylation, nitration)

The aromatic core, derived from 2-hydroxybenzoic acid (salicylic acid), is amenable to electrophilic aromatic substitution, allowing for the introduction of various substituents onto the benzene (B151609) ring. The positions of these substitutions are directed by the existing activating hydroxyl group and deactivating carboxyl and acyl groups. The strongly activating ortho, para-directing hydroxyl group typically governs the regioselectivity of these reactions.

Halogenation: Introducing halogen atoms such as chlorine or bromine can modulate the electronic properties and lipophilicity of the molecule. For instance, bromination using bromine in acetic acid can introduce a bromine atom onto the ring, likely ortho to the activating hydroxyl group. vulcanchem.com

Nitration: Treatment with concentrated nitric acid can introduce a nitro group (-NO₂) onto the aromatic ring, yielding a derivative such as 5-(2,2-dihydroxyacetyl)-2-hydroxy-3-nitrobenzoic acid. vulcanchem.com The electron-withdrawing nature of the nitro group can significantly alter the acidity of the phenolic and carboxylic acid protons.

Alkylation: Friedel-Crafts alkylation reactions can introduce alkyl groups onto the aromatic core, further modifying its steric and electronic landscape. These modifications are fundamental in probing the spatial and electronic requirements for molecular interactions in academic studies.

| Modification Type | Reagent Example | Potential Product | Effect of Substituent |

| Nitration | Conc. HNO₃ / H₂SO₄ | 5-(2,2-Dihydroxyacetyl)-2-hydroxy-3-nitrobenzoic acid | Strong electron-withdrawing; increases acidity of phenols/acids. vulcanchem.com |

| Halogenation | Br₂ in Acetic Acid | 3-Bromo-5-(2,2-dihydroxyacetyl)-2-hydroxybenzoic acid | Electron-withdrawing; increases lipophilicity. vulcanchem.com |

| Alkylation | CH₃Cl / AlCl₃ | 3-Methyl-5-(2,2-dihydroxyacetyl)-2-hydroxybenzoic acid | Electron-donating; increases lipophilicity. |

Synthesis of Prodrug-Like Precursors for Enhanced Chemical Delivery (academic chemical design, not dosage)

In academic research, the design of prodrugs is a strategy to modify a parent molecule to improve its chemical delivery properties, such as membrane permeability or stability, with the intent that the parent compound is released after a chemical or enzymatic transformation. For 5-(2,2-dihydroxyacetyl)-2-hydroxybenzoic acid, the carboxylic acid and phenolic hydroxyl groups are ideal handles for prodrug design.

Esterification of the carboxylic acid or the phenolic hydroxyl group can mask these polar functionalities, thereby increasing the lipophilicity of the molecule. This approach is analogous to the design of aspirin (B1665792) prodrugs, where the carboxylic acid of salicylic (B10762653) acid is derivatized. nih.gov For example, esterifying the carboxylic acid of the title compound with a promoiety could yield a precursor that may be later hydrolyzed to release the active acid. Similarly, mutual prodrugs can be designed by linking the scaffold to another molecule, allowing for the potential co-delivery of two different compounds. nih.gov These academic designs focus purely on the chemical synthesis and the mechanism of release, not on therapeutic application. nih.gov

Structure-Activity Relationship (SAR) Studies based on In Vitro Biochemical Assays (non-clinical focus)

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its activity in a given assay. For derivatives of this compound, these studies involve synthesizing a library of analogues with systematic modifications and evaluating them in non-clinical, in vitro biochemical assays.

For instance, the antioxidant capacity of phenolic compounds is highly dependent on the number and position of hydroxyl groups. nih.gov SAR studies on derivatives of the title compound could explore how modifications to the dihydroxyacetyl side chain or the addition of substituents to the aromatic core affect its radical-scavenging ability in assays like the DPPH assay. nih.gov

Furthermore, the 2-hydroxybenzoic acid moiety is a known "warhead" for designing selective enzyme inhibitors, such as for SIRT5. nih.govnih.gov An SAR study could involve synthesizing derivatives where the dihydroxyacetyl group is replaced or modified, or where different substituents are placed on the aromatic ring, and then screening these compounds for inhibitory activity against a specific enzyme in a biochemical assay. The goal of such academic studies is to build a model of the pharmacophore—the essential structural features required for activity.

| Structural Modification | Potential Impact on In Vitro Activity | Rationale / SAR Principle |

| Acetal formation on side chain | Decrease in antioxidant activity. | The free hydroxyl groups are often crucial for radical scavenging. nih.gov |

| Addition of electron-withdrawing group (e.g., -NO₂) to core | Altered binding affinity to protein targets. | Changes the electronic distribution and acidity, affecting electrostatic and hydrogen bonding interactions. |

| Esterification of carboxylic acid | Loss of activity in assays requiring a free carboxylate for binding. | Many protein binding pockets have specific interactions with carboxylate groups. nih.govnih.gov |

| Variation of substituent position on the aromatic ring | Significant change in activity. | The specific geometry of interaction with a biological target is often highly sensitive to substituent position. |

Development of Bioconjugates and Chemical Probes utilizing the this compound Scaffold

The functional groups on this compound make it a suitable scaffold for the development of chemical probes and bioconjugates for research applications. These tools are designed to study biological systems by, for example, labeling specific proteins or tracking molecular interactions.

The carboxylic acid provides a convenient handle for conjugation to amine-containing molecules, such as amino acids, peptides, or proteins, through the formation of a stable amide bond. This reaction is typically mediated by carbodiimide (B86325) coupling agents. The phenolic hydroxyl group can also be used as a point of attachment, for instance, through ether synthesis.

By attaching a reporter molecule, such as a fluorophore, to the scaffold, a chemical probe can be synthesized. This probe could then be used in fluorescence-based assays to study binding events or enzyme activity. Alternatively, conjugating the scaffold to a larger biomolecule, like an antibody, is a strategy explored for targeted delivery in research contexts. researchgate.net The development of these conjugates is a purely chemical exercise aimed at creating novel research tools.

Advanced Biochemical Interaction Studies of 5 2,2 Dihydroxyacetyl 2 Hydroxybenzoic Acid Excluding Clinical Human Trials

In Vitro Characterization of Enzyme Inhibition or Activation by 5-(2,2-Dihydroxyacetyl)-2-hydroxybenzoic acid

Detailed in vitro studies are essential to determine if a compound can modulate the activity of specific enzymes, which are key regulators of biological pathways. Such assays typically measure the rate of an enzymatic reaction in the presence and absence of the test compound. This allows for the determination of key inhibitory parameters such as the half-maximal inhibitory concentration (IC50) or activation constants (Kact).

As of the latest available information, specific studies detailing the inhibitory or activatory effects of this compound on any particular enzyme have not been published. Therefore, no data on its enzyme interaction profile, including parameters like IC50 or the nature of inhibition (e.g., competitive, non-competitive), can be provided.

Table 7.1: In Vitro Enzyme Activity Modulation by this compound

| Enzyme Target | Type of Modulation | Key Parameters (e.g., IC50, Ki) |

|---|

Ligand-Binding Studies with Purified Proteins and Recombinant Enzymes

Ligand-binding assays are fundamental in pharmacology and biochemistry to quantify the interaction between a ligand (the compound of interest) and its binding site on a protein or enzyme. Techniques such as radioligand binding assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) are employed to determine the binding affinity (Kd), association (kon), and dissociation (koff) rates.

There is no available scientific literature reporting the results of ligand-binding studies conducted between this compound and any purified proteins or recombinant enzymes. Consequently, its binding affinities and kinetics for any biological target remain uncharacterized.

Table 7.2: Ligand-Binding Affinity of this compound for Purified Proteins

| Protein/Enzyme Target | Binding Affinity (Kd) | Method |

|---|

Analysis of Molecular Interactions with Biological Macromolecules (e.g., nucleic acids, lipids) via Spectroscopy or Calorimetry

Beyond proteins, understanding a compound's interaction with other crucial biological macromolecules like nucleic acids (DNA, RNA) and lipids is vital. Spectroscopic methods (e.g., UV-Vis, fluorescence, circular dichroism) and calorimetric techniques (e.g., ITC) can reveal if a compound binds to these molecules and provide thermodynamic details of the interaction.

Currently, there are no published studies that have utilized spectroscopic or calorimetric methods to investigate the molecular interactions between this compound and biological macromolecules such as nucleic acids or lipids.

Investigation of Cellular Permeability and Intracellular Distribution Mechanisms in Model Cell Lines (non-human, mechanistic)

To exert a biological effect on intracellular targets, a compound must be able to cross the cell membrane. In vitro models using non-human cell lines are often used to assess cellular permeability. These studies can also elucidate the mechanisms of transport, such as passive diffusion or active transport via membrane transporters.

Mechanistic studies on the cellular permeability and intracellular distribution of this compound in any model cell lines have not been reported in the available scientific literature. Therefore, its ability to enter cells and its subsequent subcellular localization are unknown.

Table 7.4: Cellular Permeability and Transport of this compound in Model Cell Lines

| Cell Line | Apparent Permeability (Papp) | Transport Mechanism |

|---|

Identification of Potential Biochemical Targets and Pathways through Omics-based Approaches (in vitro)

Modern "omics" technologies (proteomics, metabolomics, transcriptomics) offer a powerful, unbiased approach to identify the potential biochemical targets and pathways affected by a compound. These in vitro techniques can provide a broad overview of the cellular response to a compound, guiding further mechanistic studies.

There is no evidence in the scientific literature of any omics-based studies being conducted to identify the biochemical targets or modulated pathways of this compound in an in vitro setting.

Metabolic Stability and Metabolite Identification in In Vitro Systems (e.g., liver microsomes, cell lysates)

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile. In vitro systems, such as liver microsomes or cell lysates, are used to assess how rapidly a compound is metabolized by drug-metabolizing enzymes. These studies also help in the identification of the major metabolites formed.

No studies on the metabolic stability of this compound in liver microsomes, cell lysates, or other in vitro systems have been published. As a result, its metabolic fate and the identity of its potential metabolites have not been determined.

Table 7.6: In Vitro Metabolic Stability of this compound

| In Vitro System | Half-life (t1/2) | Intrinsic Clearance (CLint) | Major Metabolites Identified |

|---|

Interdisciplinary Applications and Future Research Directions for 5 2,2 Dihydroxyacetyl 2 Hydroxybenzoic Acid

Exploration of 5-(2,2-Dihydroxyacetyl)-2-hydroxybenzoic acid in Materials Science

The structural features of this compound make it a compelling candidate for applications in materials science, particularly in the synthesis of novel polymers and the construction of supramolecular assemblies.

Polymers: Aromatic polyesters are a significant class of materials used in applications ranging from packaging to resins. researchgate.net The carboxylic acid and multiple hydroxyl groups on this compound present reactive sites for polymerization. It can act as a monomer in condensation polymerization reactions. For instance, the carboxyl group can react with the hydroxyl groups of other monomers (or other molecules of itself) to form polyester (B1180765) chains. The presence of the dihydroxyacetyl and phenolic hydroxyl groups could also lead to hyperbranched polymers with unique thermal and mechanical properties. Studies on other hydroxybenzoic acids have demonstrated their utility in creating aromatic polyesters with good thermal resistance. researchgate.net Furthermore, the carboxyl group is an electron-withdrawing substituent, and the electrochemical polymerization of related hydroxybenzoic acids has been explored to create polymer films with specific functionalities. semanticscholar.org

Supramolecular Assemblies: The formation of complex, ordered structures through non-covalent interactions is a cornerstone of supramolecular chemistry. The multiple hydrogen bond donor and acceptor sites on this compound—specifically the carboxylic acid, phenolic hydroxyl, and gem-diol groups—make it an ideal building block (synthon) for creating such assemblies. Research on dihydroxybenzoic acid isomers shows their critical role in forming intricate hydrogen bond networks that dictate crystal packing and stability. mdpi.com The specific arrangement of hydroxyl groups is key to forming robust intermolecular and intramolecular hydrogen bonds, which can be leveraged to design multicomponent crystals with specific properties. mdpi.com The compound's ability to engage in extensive hydrogen bonding could be exploited to create gels, liquid crystals, or other soft materials.

Table 1: Potential Materials Science Applications based on Functional Groups

| Functional Group | Potential Polymer Type | Role in Supramolecular Assembly |

|---|---|---|

| Carboxylic Acid (-COOH) | Polyester formation | Hydrogen bond donor/acceptor |

| Phenolic Hydroxyl (-OH) | Polyester formation, Epoxy resins | Hydrogen bond donor/acceptor |

Potential Utility as a Synthetic Building Block in Complex Molecule Synthesis

The reactivity of its functional groups positions this compound as a versatile intermediate for organic synthesis. The salicylic (B10762653) acid scaffold is a privileged structure in medicinal chemistry, and modifications can lead to a wide array of biologically active molecules.

The dihydroxyacetyl group, which is a hydrated form of a ketone, is particularly noteworthy. It can be selectively targeted for various transformations:

Oxidation: Treatment with oxidizing agents could potentially convert the dihydroxyacetyl group into a dicarboxylic acid moiety or lead to quinone derivatives, which are valuable in polymer chemistry.

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride, yielding a 5-(1,2,2-trihydroxyethyl)-2-hydroxybenzoic acid derivative.

Condensation Reactions: The gem-diol can react with amines or other nucleophiles to form more complex heterocyclic structures. The synthesis of hydrazide-hydrazones from 2,4-dihydroxybenzoic acid demonstrates how the core structure can be elaborated into compounds with significant biological activity. mdpi.com

The synthesis of various derivatives from hydroxybenzoic acids, including esters, amides, and conjugates with amino acids or heterocyclic compounds, is a well-established field, highlighting the potential for creating a diverse library of compounds from this specific scaffold for various applications. researchgate.net

Development of Analytical Methodologies for Detection and Quantification in Research Matrices

As with any compound of research interest, robust analytical methods are required for its detection and quantification in various matrices, such as biological fluids (for pharmacokinetic studies) or environmental samples. While no methods have been published specifically for this compound, methodologies developed for its structural relatives, particularly dihydroxybenzoic acids (DHBAs), provide a clear blueprint.

Bioanalytical Chemistry: High-performance liquid chromatography (HPLC) is a foundational technique for analyzing hydroxybenzoic acids. thermofisher.com For enhanced sensitivity and selectivity, especially in complex biological matrices like plasma, HPLC is often coupled with mass spectrometry (LC-MS/MS). rrml.ro LC-MS/MS methods have been successfully developed for the quantification of 2,3-DHBA and 2,5-DHBA in rat plasma, demonstrating low limits of quantification (LOQ) and high precision. rrml.ro These methods typically involve a simple protein precipitation step followed by direct injection, allowing for high-throughput analysis. rrml.ro Detection is often performed in negative ion mode, monitoring the transition of the deprotonated molecule to a characteristic fragment ion (e.g., m/z 153 → m/z 109 for DHBAs). rrml.ro Electrochemical detection is another sensitive technique used for quantifying compounds like 5-aminosalicylic acid and 2,5-dihydroxybenzoic acid in intestinal biopsy samples. nih.gov

Environmental Analysis: The same LC-MS/MS principles can be applied to detect and quantify the compound in environmental samples. Concerns about phenolic acids as emerging pollutants necessitate sensitive detection methods. researchgate.net Sample preparation might involve solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components before analysis.

Table 2: Comparison of Analytical Methods for Related Hydroxybenzoic Acids

| Technique | Analyte(s) | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|---|

| HPLC-Fluorescence | Amlodipine & Celecoxib | Pharmaceutical | 0.017 & 0.0167 µg/mL | - | researchgate.net |

| HPLC-Electrochemical | 5-ASA, Ac-5-ASA, 5-HSA | Intestinal Biopsy | 1.0, 1.0, 0.1 ng/mL | - | nih.gov |

| LC-MS/MS | 2,3-DHBA & 2,5-DHBA | Rat Plasma | - | ~20 ng/mL | rrml.ro |

Open Questions and Unresolved Challenges in the Academic Research of this compound

The primary and most significant challenge is the fundamental lack of direct academic research on this specific compound. The scientific literature has yet to characterize its properties and potential. This gap gives rise to numerous open questions:

Fundamental Physicochemical Properties: Basic data regarding its solubility, pKa values, crystal structure, and spectroscopic characteristics are not publicly available in peer-reviewed literature.

Synthetic Accessibility: While synthetic routes can be proposed based on standard organic reactions like Friedel-Crafts acylation followed by oxidation, optimized and scalable synthesis protocols have not been published.

Chemical Stability: The stability of the dihydroxyacetyl (gem-diol) group under various pH, temperature, and oxidative conditions is unknown. Understanding its propensity to exist in equilibrium with its keto form is crucial for any application.

Biological Activity: The bioactivity of this molecule is entirely unexplored. Given that related hydroxybenzoic acids exhibit antioxidant, anti-inflammatory, and antimicrobial properties, it is critical to investigate if this compound shares these traits. nih.govmdpi.com

Metabolism and Pharmacokinetics: If considered for any biological application, its absorption, distribution, metabolism, and excretion (ADME) profile would need to be thoroughly investigated. The metabolic fate of aspirin (B1665792) metabolites like 2,3-DHBA and 2,5-DHBA has been studied, but the biotransformation of the dihydroxyacetyl side chain is an open question. sdstate.edu

Long-Term Outlook and Emerging Paradigms in Research on Similar Chemical Scaffolds

The future research trajectory for compounds like this compound is likely to be influenced by broader trends in the study of phenolic acids and their derivatives. nih.gov

Focus on Metabolites: There is a growing understanding that the biological effects of many natural products and drugs are mediated by their metabolites. sdstate.edu Research will likely focus not just on the parent compound but also on its biotransformation products and their specific cellular targets.

Systems Biology Approaches: Moving beyond single-target interactions, future studies will likely employ systems biology and "omics" approaches to understand how these scaffolds modulate complex metabolic and signaling pathways. Sirtuins, for example, have been identified as targets for some 2-hydroxybenzoic acid derivatives, indicating a role in metabolic regulation. nih.govnih.gov

Sustainable Chemistry: As a potentially plant-derivable scaffold, there is significant interest in using hydroxybenzoic acids as building blocks for sustainable polymers and materials, moving away from petrochemical feedstocks. researchgate.net

Drug Delivery and Formulation: The development of novel formulations to improve the bioavailability and targeted delivery of phenolic acids is an active area of research. This includes encapsulation, prodrug strategies, and conjugation to nanoparticles.

Gut Microbiome Interactions: The crucial role of the gut microbiome in metabolizing dietary phenols into bioactive hydroxybenzoic acids is an emerging paradigm. researchgate.net Future research will undoubtedly explore how the gut microbiota might transform this compound and what the biological consequences of this transformation are.

In essence, while this compound remains an enigmatic molecule, its structural framework places it at the intersection of several exciting and rapidly evolving fields of chemical and biological research.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(2,2-Dihydroxyacetyl)-2-hydroxybenzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or hydroxylation of pre-functionalized benzoic acid derivatives. For example, describes the use of halogenated intermediates (e.g., 5-bromo-2-methoxybenzoic acid) and demethylation steps to introduce hydroxyl groups. Optimization includes controlling temperature (e.g., 80°C for 4 hours in THF/MeOH/H₂O mixtures) and stoichiometric ratios of reagents like iodine or boron tribromide for selective deprotection . Purity can be monitored via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) and elemental analysis (C.H.N. ±0.3% tolerance) .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- NMR : Use - and -NMR in DMSO-d₆ to resolve hydroxyl and acetyl proton signals (δ 10–12 ppm for phenolic -OH, δ 2.5–3.5 ppm for dihydroxyacetyl protons). COSY and HSQC can clarify coupling patterns .

- IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and hydroxyl bending (~1250 cm⁻¹) .

- X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol/water. Monoclinic space groups (e.g., P2₁/c) with unit cell parameters (e.g., a = 23.526 Å, b = 3.7972 Å) are common for similar benzoic acid derivatives .

Q. How can researchers ensure purity and quantify trace impurities in this compound?

- Methodological Answer :

- HPLC : Use a phenyl-hexyl column (e.g., Ascentis® Express) with UV detection at 254 nm. Adjust mobile phase pH to 2.5 (0.1% formic acid) to enhance peak resolution .

- Mass spectrometry : High-resolution ESI-MS in negative ion mode to confirm molecular weight (e.g., [M-H]⁻ at m/z 211.05) and detect side products like incomplete acetylated analogs .

Advanced Research Questions

Q. How does the compound’s reactivity vary under different solvent systems, and what mechanisms explain observed stereochemical outcomes?

- Methodological Answer : Reactivity studies should compare polar aprotic (e.g., DMF) vs. protic solvents (e.g., MeOH). For example, highlights the use of dichloromethane and pyridine for acylation reactions under nitrogen to prevent oxidation. Kinetic studies via -NMR can track intermediate formation, while DFT calculations (B3LYP/6-31G*) model transition states for acetyl group orientation .

Q. What strategies are recommended to resolve contradictions between spectroscopic data and computational modeling results?

- Methodological Answer : Discrepancies between experimental (e.g., NMR coupling constants) and simulated data often arise from solvent effects or conformational flexibility. Use variable-temperature NMR (VT-NMR) to probe dynamic processes. For X-ray vs. DFT disagreements, refine computational models by incorporating crystal packing forces (e.g., Hirshfeld surface analysis) .

Q. How can researchers investigate the compound’s interaction with biological targets, such as enzymes or nucleic acids?

- Methodological Answer :

- Surface plasmon resonance (SPR) : Immobilize target proteins (e.g., GroEL/ES chaperonins) on a CM5 chip and measure binding affinity (KD) in real-time .

- Fluorescence quenching assays : Titrate the compound into fluorophore-labeled DNA/RNA and monitor emission changes (e.g., λex = 280 nm, λem = 350 nm) to assess intercalation or groove binding .

Q. What experimental protocols are critical for evaluating the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced degradation studies : Incubate the compound at 40–80°C in buffers (pH 1–13) and analyze degradation products via LC-MS. recommends using inert containers (glass/PTFE) to avoid metal-catalyzed oxidation .

- Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks and monitor color changes, precipitation, or shifts in HPLC retention times .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.